6-(Octyloxy)-1,3,5-triazine-2,4-diamine
Description
6-(Octyloxy)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by an octyloxy (C₈H₁₇O) substituent at the 6-position of the triazine core. This structural feature imparts unique physicochemical properties, such as enhanced lipophilicity and surfactant-like behavior, which are critical for its applications in agrochemicals, pharmaceuticals, or materials science.
Properties
CAS No. |
19619-58-0 |
|---|---|
Molecular Formula |
C11H21N5O |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
6-octoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H21N5O/c1-2-3-4-5-6-7-8-17-11-15-9(12)14-10(13)16-11/h2-8H2,1H3,(H4,12,13,14,15,16) |
InChI Key |
IRHDBABFPRZYDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
Canonical SMILES |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
Other CAS No. |
19619-58-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Aryl-1,6-Dihydro-1,3,5-Triazine-2,4-diamines
6-(Piperazin-1-yl)-1,3,5-Triazine-2,4-diamine
- Structure : Piperazine substituent (nitrogen-containing heterocycle).
- Activity : Exhibited anti-schistosomiasis activity, targeting parasite neuromuscular systems .
- Comparison : The octyloxy group’s hydrophobicity may limit solubility in biological fluids compared to the polar piperazine moiety, suggesting divergent therapeutic targets .
Indaziflam (6-(1-Fluoroethyl)-1,3,5-Triazine-2,4-diamine)
- Structure : Fluorinated ethyl group.
- Activity : Herbicide with prolonged soil persistence due to fluorine’s electronegativity and resistance to degradation .
- Comparison : The octyloxy chain’s lack of fluorine may reduce environmental persistence but increase biodegradability, aligning with stricter regulatory standards .
Atrazine (6-Chloro-N-Ethyl-N’-(1-Methylethyl)-1,3,5-Triazine-2,4-diamine)
- Structure: Chlorine and alkylamino substituents.
- Activity: Widely used herbicide with high efficacy but notable environmental toxicity due to chlorine’s stability .
- Comparison : Replacing chlorine with octyloxy may reduce groundwater contamination risks but require higher application doses due to lower electrophilic reactivity .
6-(4-Chlorophenyl)-1,3,5-Triazine-2,4-diamine
- Structure : Chlorophenyl group.
- Activity : Pharmaceutical intermediate for drug synthesis, leveraging chlorine’s electron-withdrawing effects for reactivity .
- Comparison : The octyloxy group’s electron-donating nature may shift applications toward surfactants or emulsifiers rather than reactive intermediates .
6-Undecyl-1,3,5-Triazine-2,4-diamine
6-(4-Methoxyphenyl)-1,3,5-Triazine-2,4-diamine
- Structure : Methoxyphenyl group.
- Properties : Crystalline structure with antitumor activity linked to planar aromatic interactions .
Data Table: Key Triazine Derivatives Comparison
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